molecular formula C9H10O2S B6270357 methyl 3-methyl-2-sulfanylbenzoate CAS No. 253595-60-7

methyl 3-methyl-2-sulfanylbenzoate

Cat. No.: B6270357
CAS No.: 253595-60-7
M. Wt: 182.2
InChI Key:
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Description

Methyl 3-methyl-2-sulfanylbenzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group and a sulfanyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2-sulfanylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2-sulfanylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, solvent extraction and chromatographic techniques are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-sulfanylbenzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 3-methyl-2-sulfanylbenzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-sulfanylbenzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-sulfanylbenzoate: Similar structure but lacks the additional methyl group on the benzene ring.

    Methyl 3-methylbenzoate: Lacks the sulfanyl group, affecting its reactivity and applications.

Uniqueness

Methyl 3-methyl-2-sulfanylbenzoate is unique due to the presence of both a methyl and a sulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

253595-60-7

Molecular Formula

C9H10O2S

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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